molecular formula C15H20O4 B222908 Gamma-CEHC CAS No. 178167-77-6

Gamma-CEHC

Cat. No.: B222908
CAS No.: 178167-77-6
M. Wt: 264.32 g/mol
InChI Key: VMJQLPNCUPGMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gamma-Carboxyethyl Hydroxychroman (Gamma-CEHC) is a metabolite of gamma-tocopherol, a form of vitamin E. It is primarily excreted in the urine and is known for its antioxidant properties. This compound is a significant biomarker for vitamin E intake and status, especially in dietary studies .

Chemical Reactions Analysis

Gamma-CEHC undergoes several types of chemical reactions:

Common reagents and conditions for these reactions include enzymes involved in the metabolism of vitamin E and conditions that mimic the physiological environment of the liver.

Mechanism of Action

Gamma-CEHC exerts its effects primarily through its antioxidant properties. It up-regulates the expression of heme oxygenase-1 (HO-1) via the promotion of the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2). This mechanism provides cytoprotection against oxidative stress-induced cytotoxicity . Additionally, this compound acts as a radical scavenger, neutralizing reactive oxygen species and protecting cellular components from oxidative damage .

Comparison with Similar Compounds

Gamma-CEHC is similar to other metabolites of vitamin E, such as alpha-carboxyethyl hydroxychroman (Alpha-CEHC). Both compounds are formed through the metabolism of their respective tocopherols and exhibit antioxidant properties. this compound is unique in its specific formation from gamma-tocopherol and its distinct role as a biomarker for gamma-tocopherol intake .

Similar Compounds

  • Alpha-Carboxyethyl Hydroxychroman (Alpha-CEHC)
  • Delta-Carboxyethyl Hydroxychroman (Delta-CEHC)
  • Beta-Carboxyethyl Hydroxychroman (Beta-CEHC)

These compounds share similar metabolic pathways and antioxidant properties but differ in their specific parent tocopherols and biological roles.

Biological Activity

Gamma-carboxyethyl hydroxychroman (γ-CEHC) is a significant metabolite of gamma-tocopherol, a form of vitamin E. It has garnered attention due to its potential biological activities, particularly in anti-inflammatory and antioxidant contexts. This article explores the biological activity of γ-CEHC, supported by research findings, case studies, and data tables.

Chemical Structure

The chemical structure of γ-CEHC is characterized by:

  • Molecular Formula : C15_{15}H18_{18}O4_{4}
  • Molecular Weight : 278.30 g/mol
  • Structural Features : It contains a chroman ring with carboxyethyl and hydroxy substituents.

Metabolism

Gamma-tocopherol is metabolized primarily via cytochrome P450 enzymes, particularly CYP4F2, leading to the formation of γ-CEHC. Studies indicate that:

  • Conversion Pathway : γ-Tocopherol undergoes ω-hydroxylation followed by β-oxidation, resulting in γ-CEHC as a terminal metabolite .
  • Distribution : Following metabolism, γ-CEHC can be found in various tissues, including the liver and kidneys .

Anti-inflammatory Properties

Research indicates that γ-CEHC exhibits notable anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Mediators : In vitro studies show that γ-CEHC inhibits the production of reactive oxygen species (ROS) and pro-inflammatory cytokines in monocytes challenged with lipopolysaccharides (LPS) .
  • Mechanism of Action : It competes with arachidonic acid at the active site of cyclooxygenase-2 (COX-2), reducing eicosanoid synthesis .

Antioxidant Activity

γ-CEHC also demonstrates antioxidant properties:

  • Scavenging Free Radicals : It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage .
  • Reduction of Oxidative Stress : Supplementation with gamma-tocopherol increases serum levels of γ-CEHC, which correlates with decreased systemic oxidative stress markers in human studies .

Natriuretic Effects

Recent findings suggest that γ-CEHC may have natriuretic effects:

  • Potassium Channel Inhibition : Studies have indicated that γ-CEHC can inhibit specific potassium channels in renal cells, contributing to its natriuretic activity .

Study 1: Effects on Asthmatic Patients

In a clinical trial involving asthmatic patients:

  • Design : Participants received gamma-tocopherol supplementation.
  • Findings : Increased levels of γ-CEHC were observed alongside reduced inflammatory responses in peripheral blood mononuclear cells following LPS exposure .

Study 2: Metabolite Measurement Post-Supplementation

A study measuring vitamin E metabolites post-supplementation revealed:

  • Results : After administration of gamma-tocopherol, there was a significant increase in serum γ-CEHC levels while gamma-tocopherol levels decreased .

Data Table: Biological Activities of Gamma-CEHC

Activity TypeMechanism/EffectReference
Anti-inflammatoryInhibits COX-2 and reduces eicosanoid synthesis
AntioxidantScavenges free radicals
NatriureticInhibits potassium channels
Reduces oxidative stressLowers systemic oxidative stress markers

Properties

IUPAC Name

3-(6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-9-10(2)14-11(8-12(9)16)4-6-15(3,19-14)7-5-13(17)18/h8,16H,4-7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJQLPNCUPGMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2CCC(OC2=C1C)(C)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276333, DTXSID10939039
Record name 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-CEHC
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

178167-75-4, 178167-77-6
Record name 2,7,8-Trimethyl-2-(β-carboxyethyl)-6-hydroxychroman
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178167-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178167776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name gamma-CEHC
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gamma-CEHC
Reactant of Route 2
Reactant of Route 2
Gamma-CEHC
Reactant of Route 3
Gamma-CEHC
Reactant of Route 4
Gamma-CEHC
Reactant of Route 5
Gamma-CEHC
Reactant of Route 6
Gamma-CEHC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.